molecular formula C5H8O3S-2 B13823504 (Z)-(1,1-dioxidothiolan-2-ylidene)methanol

(Z)-(1,1-dioxidothiolan-2-ylidene)methanol

Cat. No.: B13823504
M. Wt: 148.18 g/mol
InChI Key: MMFSLHZHJNCDPC-PLNGDYQASA-L
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Description

(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is an organic compound characterized by a thiolane ring with a dioxido substituent and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol typically involves the reaction of thiolane derivatives with oxidizing agents. One common method includes the use of hydrogen peroxide or peracids to introduce the dioxido group into the thiolane ring. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction efficiency is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-(1,1-dioxidothiolan-2-ylidene)methanol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group back to a thiolane ring.

    Substitution: Nucleophilic substitution reactions can replace the methanol group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides, amines, or alcohols in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds.

Scientific Research Applications

(Z)-(1,1-dioxidothiolan-2-ylidene)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The methanol group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (Z)-(1,1-dioxidothiolan-2-ylidene)ethanol: Similar structure but with an ethanol group instead of methanol.

    (Z)-(1,1-dioxidothiolan-2-ylidene)propane: Contains a propane group, leading to different chemical properties.

Uniqueness

(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is unique due to its specific combination of a thiolane ring with a dioxido substituent and a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8O3S-2

Molecular Weight

148.18 g/mol

IUPAC Name

(Z)-(1,1-dioxidothiolan-2-ylidene)methanol

InChI

InChI=1S/C5H10O3S/c6-4-5-2-1-3-9(5,7)8/h4,6-8H,1-3H2/p-2/b5-4-

InChI Key

MMFSLHZHJNCDPC-PLNGDYQASA-L

Isomeric SMILES

C1C/C(=C/O)/S(C1)([O-])[O-]

Canonical SMILES

C1CC(=CO)S(C1)([O-])[O-]

Origin of Product

United States

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